N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core. The molecule is substituted at the 7-position with a phenyl group and at the 3-position with a thioether-linked acetamide moiety, where the acetamide is further N-substituted with a 4-fluorophenyl group.
The synthesis of analogous compounds (e.g., 1,2,4-triazole derivatives) involves S-alkylation of triazolethiones with α-halogenated ketones or acetamides in basic media, as demonstrated in related studies . Spectral characterization (IR, NMR) confirms the absence of tautomeric thiol forms in such derivatives, favoring thione or thioether configurations .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-13-6-8-14(9-7-13)20-16(25)12-26-18-22-21-17-23(10-11-24(17)18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRNNMZMGKAZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
A. Imidazo[2,1-c][1,2,4]triazole vs. 1,2,4-Triazole Derivatives Compounds [10–15] from feature a 1,2,4-triazole core substituted with phenylsulfonyl and difluorophenyl groups, S-alkylated with ethanone or fluoroethanone moieties.
B. Imidazo[2,1-b][1,3]thiazole Derivatives The compound in -(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide, replaces the triazole with an imidazothiazole core.
Substituent Effects
A. Fluorophenyl Groups
Both the target compound and ’s derivative incorporate 4-fluorophenyl substituents. Fluorination typically enhances metabolic stability and lipophilicity, but the position (e.g., 4-fluorophenyl vs. 2,4-difluorophenyl in ) influences steric and electronic interactions .
B. Thioether vs. Thione Functionality
The target compound’s thioacetamide group contrasts with the thione (C=S) in ’s compounds [7–9]. The thioether linkage (C-S-C) reduces reactivity compared to thiones, which may impact redox activity or enzyme inhibition mechanisms .
Spectral and Physicochemical Properties
Infrared Spectroscopy
- Target Compound (Inferred): Expected C=O (amide I) stretch ~1650 cm⁻¹, C-N stretch ~1250–1300 cm⁻¹, and absence of S-H bands (~2500–2600 cm⁻¹) due to thioether formation .
- Compounds [7–9] (): Exhibit C=S stretches at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹, confirming thione tautomerism .
NMR Analysis While specific data for the target compound are unavailable, analogous S-alkylated triazoles in show distinct shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups adjacent to sulfur (δ 3.8–4.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
